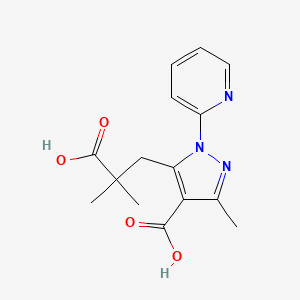
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. It is used in scientific research for its potential therapeutic properties, particularly in the field of neurology.
作用機序
The exact mechanism of action of 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride can increase the levels of dopamine, serotonin, and acetylcholine in the brain. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, it has been shown to enhance cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its potential therapeutic properties in various neurological disorders. It may also be useful in studying the mechanisms underlying these disorders and in developing new treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of focus could be on its potential therapeutic properties in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be on developing more efficient synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action and to identify any potential side effects or limitations of the compound.
合成法
The synthesis of 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride and hydrochloric acid to yield the final product.
科学的研究の応用
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been extensively studied for its potential therapeutic properties in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. In addition, it has been found to enhance cognitive function and memory in animal studies.
特性
IUPAC Name |
1-(3-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-19-13-6-4-5-12(11-13)15-14-7-2-3-8-16(14,18)9-10-17-15;/h4-6,11,14-15,17-18H,2-3,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMCCVHPUYEOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3CCCCC3(CCN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)

![4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003253.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)
![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B6003265.png)

![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)